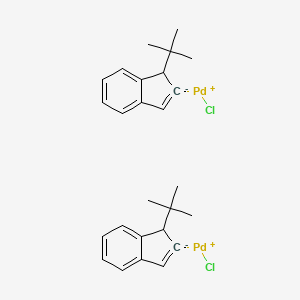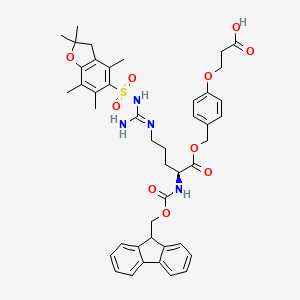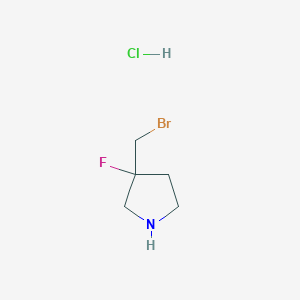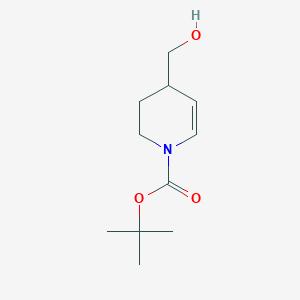
二氯(1-叔丁基茚满基)钯(II)二聚体,98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) is a complex organometallic compound that features a palladium center coordinated with a 1-tert-butyl-1,2-dihydroinden-2-ide ligand and a chloride ion. This compound is of significant interest in the field of catalysis due to its unique structural and electronic properties.
科学研究应用
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and polymers.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) typically involves the reaction of 1-tert-butyl-1,2-dihydroinden-2-ide with a palladium precursor, such as palladium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is crucial for its application in catalysis.
化学反应分析
Types of Reactions: 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and may require heating or the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction typically produces palladium(0) species.
作用机制
The mechanism by which 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved include:
Activation of C-H bonds: The palladium center can activate C-H bonds, making them more reactive.
Formation of C-C bonds: It facilitates the formation of carbon-carbon bonds through cross-coupling reactions.
Oxidative addition and reductive elimination: These are key steps in the catalytic cycle, allowing the palladium center to undergo changes in oxidation state and coordinate with different ligands.
相似化合物的比较
1,3-Di-tert-butylimidazol-2-ylidene;chloropalladium(1+): This compound features a similar palladium center but with a different ligand, leading to variations in its catalytic properties.
2-tert-Butyl-1,1,3,3-tetramethylguanidine;chloropalladium(1+): Another similar compound with distinct structural and electronic characteristics.
Uniqueness: 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) is unique due to its specific ligand structure, which imparts unique steric and electronic properties to the palladium center. This uniqueness makes it particularly effective in certain catalytic applications where other palladium complexes may not perform as well.
属性
IUPAC Name |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2Pd2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)



![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289976.png)
![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
